

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate CAS number 65651-80-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Cat. No.: B3037889

[Get Quote](#)

An In-depth Technical Guide to **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** (CAS 65651-80-1):
Synthesis, Characterization, and Applications in Drug Discovery

Introduction

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a versatile organic compound that serves as a valuable building block for synthetic chemists, particularly within the realm of medicinal chemistry and drug development. Structurally, it is an enamine, characterized by the electron-donating pyrrolidine ring conjugated with an electron-withdrawing ethyl acrylate moiety. This arrangement confers unique reactivity, making it a potent Michael acceptor and a precursor for a diverse range of more complex molecular architectures. The pyrrolidine ring itself is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to introduce three-dimensional complexity into a molecule.[1][2]

This technical guide provides an in-depth analysis of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** for researchers, scientists, and drug development professionals. It covers its physicochemical properties, a detailed synthetic protocol with mechanistic insights, spectroscopic characterization, key reactivity patterns, and critical safety information. The aim is to equip the reader with the expert knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties & Structural Analysis

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a stable, yet reactive, organic intermediate. Its key properties are summarized below.

Property	Value	Reference
CAS Number	65651-80-1	[3][4][5]
Molecular Formula	C ₉ H ₁₅ NO ₂	[3][5][6]
Molecular Weight	169.22 g/mol	[5][7][8]
Appearance	Liquid	[7]
Purity	Typically ≥95%	[7]
Storage	2-8°C, inert atmosphere, keep in dark place	[4]
Synonyms	Ethyl trans-3-(1-pyrrolidinyl)acrylate, (E)-Ethyl 3-(pyrrolidin-1-yl)propenoate	[5]

Structural Insights: The molecule's reactivity is dominated by the electronic interplay between the pyrrolidine nitrogen and the acrylate system. The lone pair of electrons on the nitrogen atom participates in resonance with the π -system of the double bond and the carbonyl group. This delocalization increases the electron density at the β -carbon (the carbon adjacent to the pyrrolidine ring), making the α -carbon susceptible to nucleophilic attack in a Michael-type addition. The (E)-configuration refers to the trans arrangement of the substituents across the double bond, which is the thermodynamically more stable isomer.

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** is the conjugate addition (or Michael addition) of pyrrolidine to ethyl propionate. This reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:

- Reagents: Ethyl propiolate is the ideal starting material as it possesses a highly electrophilic alkyne primed for nucleophilic attack. Pyrrolidine is a common, inexpensive secondary amine that acts as the nucleophile.
- Solvent: A polar aprotic solvent like ethanol or acetonitrile is often used to solubilize the reactants. The reaction can also be run neat (without solvent) to maximize concentration and reaction rate, although this may require more careful temperature control.
- Temperature: The reaction is exothermic. It is initiated at a low temperature (0°C) to control the initial rate of reaction and prevent side product formation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
- Work-up: The product is non-polar and can be isolated by removing the solvent under reduced pressure. Purification by column chromatography is standard to remove any unreacted starting materials or minor side products.

Detailed Experimental Protocol: Synthesis via Michael Addition

- Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyrrolidine (1.0 eq). Cool the flask to 0°C in an ice-water bath.
- Reaction: Add ethyl propiolate (1.0 eq) dropwise to the stirred pyrrolidine over 30 minutes, ensuring the internal temperature does not exceed 10°C.
- Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Isolation: Once the reaction is complete, remove the solvent (if any) via rotary evaporation.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** as a liquid. Confirm the structure and purity using NMR and IR spectroscopy.

Reaction Mechanism Diagram

Caption: Mechanism of Michael Addition for Synthesis.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic data based on its structure.

Technique	Expected Data	Interpretation
¹ H NMR	$\delta \sim 7.5$ (d, 1H, $J \approx 14$ Hz), $\delta \sim 4.8$ (d, 1H, $J \approx 14$ Hz), $\delta \sim 4.1$ (q, 2H), $\delta \sim 3.2$ (t, 4H), $\delta \sim 1.9$ (m, 4H), $\delta \sim 1.2$ (t, 3H)	The two doublets for the vinylic protons with a large coupling constant ($J \approx 14$ Hz) are diagnostic for the (E)-isomer. Other signals correspond to the ethyl ester and pyrrolidine protons.
¹³ C NMR	$\delta \sim 168$ (C=O), $\delta \sim 150$ (β -C), $\delta \sim 90$ (α -C), $\delta \sim 58$ (OCH ₂), $\delta \sim 48$ (NCH ₂), $\delta \sim 25$ (CH ₂), $\delta \sim 15$ (CH ₃)	The chemical shifts of the vinylic carbons are characteristic of an enamine system.
FT-IR (neat)	~ 1700 cm ⁻¹ (C=O stretch, ester), ~ 1650 cm ⁻¹ (C=C stretch, conjugated), ~ 1170 cm ⁻¹ (C-O stretch)	Strong carbonyl and alkene stretches confirm the key functional groups.
Mass Spec (ESI+)	m/z = 170.1176 [M+H] ⁺	Corresponds to the protonated molecular ion (C ₉ H ₁₆ NO ₂ ⁺).

Note: NMR shifts are approximate and can vary depending on the solvent used. For guidance on spectral interpretation, UCLA's WebSpectra is a valuable resource.[\[9\]](#)

Reactivity and Synthetic Utility in Drug Development

The primary value of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** lies in its predictable reactivity, which allows for the construction of diverse molecular scaffolds.

1. Michael Acceptor: The compound readily undergoes conjugate addition with a wide range of nucleophiles (e.g., thiols, amines, carbanions) at the α -carbon. This is a powerful C-C and C-X bond-forming reaction used to build complexity.
2. Precursor to Heterocycles: It is an excellent starting material for synthesizing various nitrogen-containing heterocycles that are prevalent in pharmaceuticals. For example, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine rings, a core structure in many kinase inhibitors.
3. Pyrrolidine Scaffold: The pyrrolidine moiety is a key feature in many bioactive molecules, including antidiabetic agents like DPP-IV inhibitors.[\[10\]](#) This compound provides a direct entry point for incorporating this valuable scaffold. The non-planar, sp^3 -hybridized nature of the pyrrolidine ring is advantageous for exploring three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity for biological targets.[\[1\]](#)

Synthetic Diversification Workflow

Caption: Potential synthetic pathways from the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** is not widely available, its structure contains the ethyl acrylate functional group. Therefore, it is imperative to treat it with the same precautions as ethyl acrylate, which is a hazardous substance.[\[11\]](#)[\[12\]](#)

WARNING: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

Hazard Class	GHS Pictogram	Hazard Statement	Reference
Flammability		H225: Highly flammable liquid and vapor.	[13] [14]
Acute Toxicity		H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.	[13] [14]
Irritation		H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[13] [15]
Sensitization		H317: May cause an allergic skin reaction.	[13] [15]
Health Hazard		H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure.	[13] [14]
Environmental	ambiental	H411: Toxic to aquatic life with long lasting effects.	[13] [14]

Safe Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[\[13\]](#)

- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools. Take precautionary measures against static discharge.[13]
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not let the product enter drains. Dispose of in accordance with local, state, and federal regulations.
- First Aid:
 - Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.[15]
 - Eye Contact: Immediately flush with plenty of water for at least 30 minutes.[15]
 - Inhalation: Move the person to fresh air.[15]
 - Ingestion: Do NOT induce vomiting.
 - In all cases of exposure, seek immediate medical attention.

Conclusion

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a highly functionalized and synthetically useful building block. Its predictable reactivity as a Michael acceptor, combined with the presence of the pharmaceutically relevant pyrrolidine scaffold, makes it an attractive starting material for the synthesis of novel compounds in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit its potential in the laboratory.

References

- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- MSDS Ethyl Acrylate - Ayers international. (n.d.).
- **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** | 65651-80-1 - Sigma-Aldrich. (n.d.).
- **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** | CymitQuimica. (n.d.).
- 65651-80-1|(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate - BLDpharm. (n.d.).
- Ethyl trans-3-(1-pyrrolidinyl)acrylate | CAS 65651-80-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).

- **(e)-ethyl 3-(pyrrolidin-1-yl)acrylate** - PubChemLite. (n.d.).
- **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** - Oakwood Chemical. (n.d.).
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*, 26(16), 4897.
- Ethyl Acrylate (EA) - Chemius. (n.d.).
- Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. *Bioorganic & medicinal chemistry letters*, 20(12), 3596–3600.
- Ethyl acrylate - Wikipedia. (n.d.).
- ETHYL ACRYLATE | Occupational Safety and Health Administration - OSHA. (n.d.).
- Hosseinienezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. *IntechOpen*.
- WebSpectra - Problems in NMR and IR Spectroscopy - UCLA. (2000).
- ETHYL ACRYLATE, STABILIZED - CAMEO Chemicals - NOAA. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate | 65651-80-1 [sigmaaldrich.com]
- 4. 65651-80-1|(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate [oakwoodchemical.com]
- 7. (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - (e)-ethyl 3-(pyrrolidin-1-yl)acrylate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 12. ETHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ayersintl.com [ayersintl.com]
- To cite this document: BenchChem. [(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate CAS number 65651-80-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037889#e-ethyl-3-pyrrolidin-1-yl-acrylate-cas-number-65651-80-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com